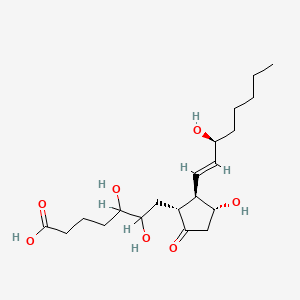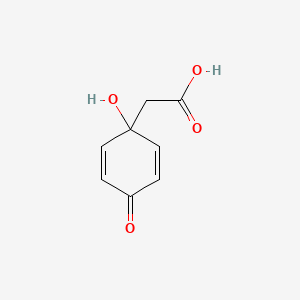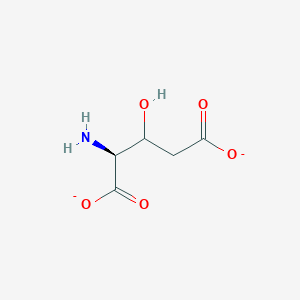
3-hydroxy-L-glutamate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-L-glutamate(2-) is a doubly-charged L-alpha-amino acid anion resulting from deprotonation of both carboxy groups of 3-hydroxy-L-glutamic acid. It is a L-alpha-amino acid anion and a dicarboxylic acid dianion. It derives from a L-glutamate(2-). It is a conjugate base of a 3-hydroxy-L-glutamate(1-).
Aplicaciones Científicas De Investigación
Enzymatic Synthesis and Neurotransmitter Function
3-Hydroxy-L-Glutamate(2-) plays a significant role in neurotransmitter function within the mammalian central nervous system (CNS). It's vital for neuronal communication, activating a broad assortment of excitatory amino acid (EAA) receptors. This neurotransmitter role is crucial in understanding CNS damage in acute injuries or chronic diseases, making it an essential area of study for neuropharmacology and neurobiology (Strieker, Essen, Walsh, & Marahiel, 2008).
Neuroprotective and Neurotrophic Effects in Parkinson's Disease Models
3-Hydroxy-L-Glutamate(2-) derivatives have shown promising results in rodent models of Parkinson's disease. Studies on α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor potentiators, like LY503430, indicate neuroprotective and neurotrophic effects, suggesting potential therapeutic applications in neurodegenerative diseases (Murray et al., 2003).
Role in Glutamate Receptor Activation and Ligand Selectivity
3-Hydroxy-L-Glutamate(2-) and its analogs have been studied for their role in activating glutamate receptors, particularly the AMPA subtype. Understanding the mechanism of receptor activation and ligand selectivity is critical for developing targeted therapies in CNS disorders (Hogner et al., 2002).
Ammonia Assimilation and Glutamate Synthase Function
In the context of bacterial and plant ammonia assimilation, 3-Hydroxy-L-Glutamate(2-) is linked to the function of glutamate synthase. The enzyme's complex structure and its role in reductive synthesis of L-glutamate from 2-oxoglutarate and L-glutamine are pivotal in understanding nitrogen metabolism (Binda et al., 2000).
Implications in Schizophrenia Treatment
The glutamate hypothesis of schizophrenia, focusing on N-methyl-D-aspartate receptor (NMDAR) antagonists and metabotropic glutamate group 2/3 receptor agonists, is informed by the study of 3-Hydroxy-L-Glutamate(2-). This research opens avenues for non-monoaminergic treatments for schizophrenia and other psychiatric disorders (Moghaddam & Javitt, 2012).
Propiedades
Nombre del producto |
3-hydroxy-L-glutamate(2-) |
|---|---|
Fórmula molecular |
C5H7NO5-2 |
Peso molecular |
161.11 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-hydroxypentanedioate |
InChI |
InChI=1S/C5H9NO5/c6-4(5(10)11)2(7)1-3(8)9/h2,4,7H,1,6H2,(H,8,9)(H,10,11)/p-2/t2?,4-/m0/s1 |
Clave InChI |
LKZIEAUIOCGXBY-AOIFVJIMSA-L |
SMILES isomérico |
C(C([C@@H](C(=O)[O-])N)O)C(=O)[O-] |
SMILES canónico |
C(C(C(C(=O)[O-])N)O)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[[4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]tetrazol-5-amine](/img/structure/B1235226.png)

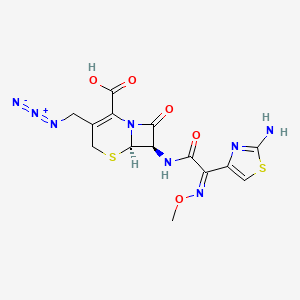

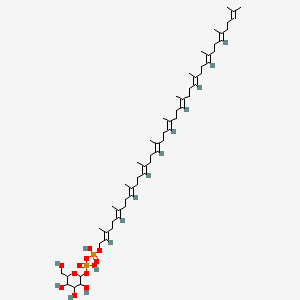
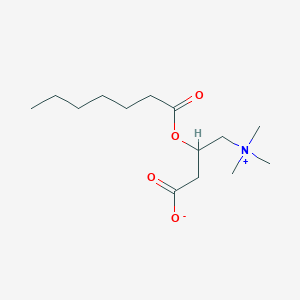
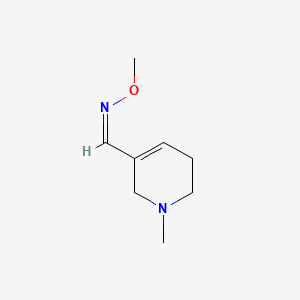
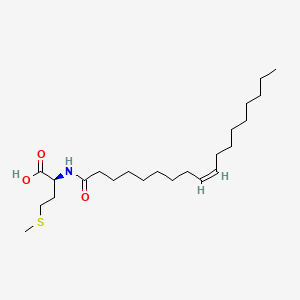
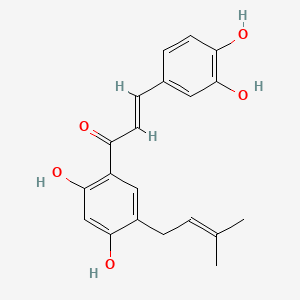
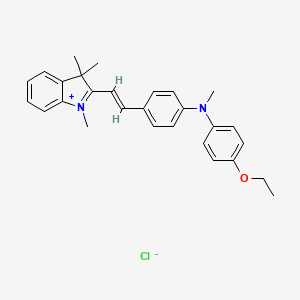
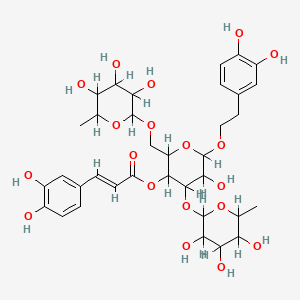
![1-[(9Z)-octadecenyl]-2-hexadecanoyl-sn-glycero-3-phosphocholine](/img/structure/B1235243.png)
